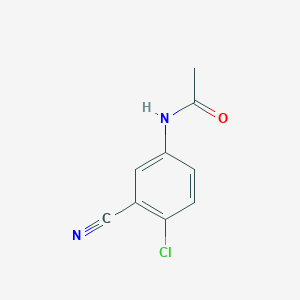

N-(4-Chloro-3-cyanophenyl)acetamide

Description

Contextualization of the Compound within Contemporary Organic Chemistry and Chemical Biology Research

N-(4-Chloro-3-cyanophenyl)acetamide belongs to the acetamide (B32628) class of organic compounds, which are characterized by the presence of an amide group derived from acetic acid. nih.gov Acetamides are prevalent scaffolds in medicinal chemistry and materials science due to their chemical stability and ability to participate in hydrogen bonding. galaxypub.coarchivepp.com The specific structural features of this compound, namely the chloro and cyano substituents on the phenyl ring, impart distinct electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules. nih.gov

In the realm of chemical biology, substituted acetanilides are investigated for their potential biological activities. The introduction of different substituents on the phenyl ring can modulate the compound's interaction with biological targets. nih.gov While extensive research has been conducted on various acetamide derivatives, this compound itself is often utilized as a precursor or a fragment in the design and synthesis of targeted therapeutic agents, particularly in the development of kinase inhibitors. dundee.ac.uknih.gov

Historical Trajectory of its Discovery and Initial Academic Investigations

Detailed historical records pinpointing the exact moment of discovery and the initial synthesis of this compound are not prominently featured in dedicated publications. Its emergence in scientific literature is more closely tied to its utility as a chemical intermediate. The synthesis of related acetamides has been a fundamental practice in organic chemistry for many years, with various methods developed for their preparation. archivepp.com The initial academic interest in compounds like this compound likely stemmed from the broader exploration of structure-activity relationships (SAR) within series of substituted anilines and acetamides. Researchers in medicinal chemistry have systematically synthesized and evaluated libraries of such compounds to understand how different functional groups influence biological activity. nih.gov

Overview of Salient Academic Research Domains Pertaining to this compound

The primary academic research domain for this compound is as a key building block in the synthesis of pharmacologically active molecules. Its structural motifs are incorporated into larger, more complex structures designed to interact with specific biological targets.

Table 1: Key Research Applications of this compound and Related Structures

| Research Area | Specific Application | Illustrative Example of Related Research |

| Medicinal Chemistry | Synthesis of kinase inhibitors for cancer therapy. | The N-(4-chlorophenyl) moiety is a component of pyrano[2,3-c]pyrazoles that have shown inhibitory activity against Protein Kinase B (AKT2), a key enzyme in cancer cell signaling pathways. dundee.ac.uknih.gov |

| Medicinal Chemistry | Development of inhibitors for other enzymes. | Acetamide derivatives are widely studied as inhibitors for enzymes like cyclooxygenase-II (COX-II), which are involved in inflammation. galaxypub.cogalaxypub.co |

| Organic Synthesis | As a versatile chemical intermediate. | The synthesis of various substituted acetamides is a common practice to create libraries of compounds for screening and further chemical elaboration. researchgate.net |

| Antimicrobial Research | Investigation of antimicrobial properties. | Chloroacetamide derivatives have been synthesized and tested for their activity against various bacterial and fungal strains. mdpi.com |

Identification of Knowledge Gaps and Future Research Imperatives concerning this compound

While this compound is utilized as a synthetic precursor, there are several areas where further research could be beneficial:

Comprehensive Biological Profiling: A thorough investigation into the intrinsic biological activities of this compound itself is lacking. Screening the compound against a wide range of biological targets could uncover novel pharmacological properties.

Exploration of Novel Synthetic Methodologies: While standard methods for its synthesis exist, the development of more efficient, greener, and cost-effective synthetic routes would be advantageous for its application in large-scale chemical production.

Materials Science Applications: The potential use of this compound in the development of new materials, such as polymers or liquid crystals, remains largely unexplored. Its rigid structure and potential for intermolecular interactions could be leveraged in this field.

Detailed Physicochemical Characterization: A comprehensive study of its solid-state properties, polymorphism, and solubility in various solvent systems would be valuable for its application in both research and industrial settings.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-3-cyanophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-8-2-3-9(10)7(4-8)5-11/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAZZKHVQWGOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649731 | |

| Record name | N-(4-Chloro-3-cyanophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53312-85-9 | |

| Record name | N-(4-Chloro-3-cyanophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Chloro 3 Cyanophenyl Acetamide

Strategies for the De Novo Synthesis of N-(4-Chloro-3-cyanophenyl)acetamide

The de novo synthesis of this compound is most efficiently achieved through the acylation of a pre-functionalized aniline (B41778) precursor, namely 4-amino-2-chlorobenzonitrile. This approach consolidates the challenging regiochemical aspects of the synthesis into the preparation of the starting material, allowing for a straightforward final step.

The final and crucial step in the synthesis of this compound is the formation of the amide bond by N-acetylation of 4-amino-2-chlorobenzonitrile sigmaaldrich.com. This transformation can be accomplished using several standard and robust methodologies.

The most direct method involves the reaction of 4-amino-2-chlorobenzonitrile with an acetylating agent such as acetyl chloride or acetic anhydride . The reaction with acetyl chloride is typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the hydrochloric acid byproduct youtube.com. This reaction is rapid and generally high-yielding. Alternatively, using acetic anhydride offers a milder approach, often requiring gentle heating or a catalytic amount of acid.

For more controlled or sensitive applications, particularly in medicinal chemistry, carboxylic acid coupling reagents can be employed. luxembourg-bio.comunimi.it These reagents activate acetic acid in situ, facilitating its reaction with the weakly nucleophilic aromatic amine. While effective, these methods are often less atom-economical and more expensive than using acyl halides or anhydrides. unimi.it

Interactive Table: Comparison of Common Amide Bond Formation Techniques

| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride | Acetic Acid, Thionyl Chloride (SOCl₂) or Oxalyl Chloride; then 4-amino-2-chlorobenzonitrile | Inert solvent (e.g., DCM, THF), base (e.g., pyridine, Et₃N), 0 °C to RT | High reactivity, fast, inexpensive reagents. youtube.com | Generates HCl byproduct, moisture sensitive. |

| Acid Anhydride | Acetic Anhydride, 4-amino-2-chlorobenzonitrile | Neat or in a solvent, optional catalyst (e.g., H₂SO₄), RT to reflux | Milder than acyl chlorides, byproduct (acetic acid) is less corrosive. | Can be slower, may require heat. |

| Carbodiimide Coupling | Acetic Acid, EDC, 4-amino-2-chlorobenzonitrile | Inert solvent (e.g., DMF, DCM), often with an additive (e.g., HOBt), RT | Mild conditions, high yields, low risk of racemization in chiral systems. luxembourg-bio.com | Stoichiometric urea byproduct, reagent cost. unimi.it |

| Phosphonium Coupling | Acetic Acid, BOP or PyBOP, 4-amino-2-chlorobenzonitrile | Inert solvent (e.g., DMF), base (e.g., DIPEA), RT | High efficiency, rapid reactions. | Expensive reagents, phosphine oxide byproducts. |

The synthesis of the key intermediate, 4-amino-2-chlorobenzonitrile, requires precise control over the regioselective introduction of the chloro and cyano groups. The directing effects of the substituents on the aromatic ring are paramount.

One plausible synthetic route begins with a simpler, commercially available precursor like 3-cyanoaniline. The amino group is a strong ortho-, para-director. Direct chlorination of an unprotected aniline can be achieved with high para-selectivity using copper(II) chloride (CuCl₂) in an ionic liquid solvent under mild conditions nih.govsemanticscholar.org. In the case of 3-cyanoaniline, this would direct the chlorine atom to the 4-position (para to the amino group), yielding the desired 4-amino-2-chlorobenzonitrile. Protecting the amine as an acetamide (B32628) before halogenation is another common strategy to control regioselectivity and moderate the reactivity of the aniline.

An alternative strategy involves introducing the cyano group onto a chlorinated aniline. For instance, starting with an appropriately substituted chloroaniline, the nitrile can be introduced via transition-metal-catalyzed cyanation reactions. Palladium-catalyzed methods using sources like zinc cyanide or electrophilic cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are effective for converting aryl halides to aryl nitriles researchgate.netresearchgate.net. The classical Sandmeyer and Rosenmund-von Braun reactions also provide routes for converting an amino group (via a diazonium salt) or an aryl halide, respectively, into a nitrile. researchgate.net

For the large-scale synthesis of N-aryl amides, efficiency, cost, and environmental impact are critical considerations. acs.orgnih.gov While coupling reagents are excellent for laboratory-scale synthesis, their high cost and poor atom economy make them less suitable for industrial production. unimi.it Scalable syntheses typically favor classical methods, such as the use of acetyl chloride generated in situ from acetic acid and an inexpensive chlorinating agent like thionyl chloride. nih.gov

A typical multi-step sequence optimized for scale would be:

Precursor Synthesis: Development of a robust, high-yield synthesis of 4-amino-2-chlorobenzonitrile that avoids chromatographic purification, relying instead on crystallization or distillation.

Acetylation: A one-pot procedure where 4-amino-2-chlorobenzonitrile is reacted with acetic anhydride or acetyl chloride in a suitable solvent.

Workup and Isolation: The reaction mixture is quenched, and the product, this compound, is isolated by precipitation and filtration, followed by washing and drying.

Optimization strategies focus on maximizing yield and purity while minimizing waste. This includes selecting solvents that are effective but also have a better environmental and safety profile, optimizing reaction temperatures and times to reduce byproduct formation, and designing a process that minimizes the number of unit operations. consensus.app Metal-free protocols are also gaining attention for their potential sustainability benefits. nih.govconsensus.app

Functional Group Interconversions and Derivatization of this compound

This compound is a valuable synthetic intermediate due to the distinct reactivity of its acetamide and cyano functional groups. These moieties can be selectively transformed to generate a diverse library of derivative compounds.

The acetamide group is a stable functional group but can undergo several important transformations.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to regenerate the parent amine, 4-amino-2-chlorobenzonitrile. This reaction effectively makes the acetyl group a protecting group for the aniline nitrogen.

Reduction: The carbonyl group of the acetamide can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This converts the N-acetyl group into an N-ethyl group, yielding N-ethyl-4-amino-2-chlorobenzonitrile.

Deprotection via Imidoyl Chlorides: A milder method for cleaving the amide bond involves converting the acetamide into an imidoyl chloride using reagents like oxalyl chloride. Subsequent treatment with an alcohol like propylene glycol releases the amine hydrochloride salt under non-hydrolytic conditions. organic-chemistry.org

The cyano group is an exceptionally versatile functional group in organic synthesis, capable of being converted into a wide array of other functionalities. bohrium.comresearchgate.netnih.gov This versatility is a key feature in its widespread use in medicinal chemistry. rsc.orgresearchgate.net

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (2-chloro-4-acetamidobenzoic acid) under strong acidic or basic conditions, often requiring heat. chemistrysteps.comgoogle.com Partial hydrolysis under controlled conditions can yield the corresponding primary amide.

Reduction: Catalytic hydrogenation or reduction with LiAlH₄ converts the nitrile to a primary amine, yielding N-(4-chloro-3-(aminomethyl)phenyl)acetamide. chemistrysteps.com

Cycloaddition to form Tetrazoles: One of the most significant transformations of aromatic nitriles in medicinal chemistry is their conversion into tetrazoles via [2+3] cycloaddition with an azide source, such as sodium azide. nih.govorganic-chemistry.org This reaction is often catalyzed by zinc or other Lewis acids and provides a bioisosteric replacement for a carboxylic acid group with improved metabolic stability and pharmacokinetic properties. google.comacs.org The reaction of this compound with sodium azide would yield 5-(2-chloro-4-acetamidophenyl)-1H-tetrazole.

Reaction with Organometallic Reagents: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine yields a ketone. chemistrysteps.com

Interactive Table: Key Transformations of the Cyano Group

| Reaction Type | Reagent(s) | Product Functional Group | Example Product from this compound |

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | 2-Chloro-4-acetamidobenzoic acid |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | N-(4-Chloro-3-(aminomethyl)phenyl)acetamide |

| [2+3] Cycloaddition | NaN₃, ZnCl₂ or NH₄Cl | Tetrazole | 5-(2-Chloro-4-acetamidophenyl)-1H-tetrazole |

| Grignard Reaction | 1. R-MgBr; 2. H₃O⁺ | Ketone | N-(4-Chloro-3-acylphenyl)acetamide |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Chlorophenyl Ring

The electronic properties of the substituents on the phenyl ring are critical in determining the course of aromatic substitution reactions. The acetamido group is an activating ortho, para-director, the chloro group is a deactivating ortho, para-director, and the cyano group is a strongly deactivating meta-director. wikipedia.orgstackexchange.comminia.edu.eg

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an incoming electrophile attacks the electron-rich aromatic ring. The outcome of such a reaction on this compound is determined by the cumulative directing effects of the existing substituents. The acetamido group (-NHCOCH₃) is an activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance (+M effect). stackexchange.comorganicchemistrytutor.com Conversely, the cyano (-CN) and chloro (-Cl) groups are deactivating, withdrawing electron density from the ring and making it less reactive towards electrophiles. minia.edu.egyoutube.com

The directing effects of each substituent are summarized below:

Acetamido group (at C1): Ortho, para-directing (activates C2, C4, C6).

Cyano group (at C3): Meta-directing (deactivates, directs to C1, C5).

Chloro group (at C4): Ortho, para-directing (deactivates, directs to C1, C3, C5).

Considering the positions available for substitution (C2, C5, C6), the directing effects converge primarily on position C5. The chloro group directs to C5 (ortho), and the cyano group directs to C5 (meta). While the acetamido group directs to C2 and C6 (ortho), these positions are adjacent to the bulky acetamido group and the electron-withdrawing cyano group, respectively, which may introduce steric hindrance. Therefore, electrophilic substitution is most likely to occur at the C5 position.

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -NHCOCH₃ (Acetamido) | 1 | Activating (+M > -I) | Ortho, Para |

| -CN (Cyano) | 3 | Deactivating (-M, -I) | Meta |

| -Cl (Chloro) | 4 | Deactivating (-I > +M) | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr)

Aryl halides are typically unreactive towards nucleophiles, but substitution can occur if the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com In this compound, the chloro atom at C4 serves as a potential leaving group.

The reaction is strongly facilitated by the presence of the cyano group at the C3 position (ortho to the chlorine). The cyano group's powerful electron-withdrawing nature stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon bearing the chlorine. youtube.comyoutube.comyoutube.com This stabilization significantly lowers the activation energy for the reaction, allowing the displacement of the chloride ion by a variety of nucleophiles.

Common nucleophiles for this transformation include alkoxides, amines, and thiolates, leading to the formation of ether, amine, or thioether derivatives, respectively.

| Nucleophile (Nu⁻) | Potential Product | Reaction Type |

|---|---|---|

| RO⁻ (Alkoxide) | N-(3-Cyano-4-alkoxyphenyl)acetamide | Nucleophilic Aromatic Substitution |

| R₂NH (Amine) | N-(3-Cyano-4-(dialkylamino)phenyl)acetamide | Nucleophilic Aromatic Substitution |

| RS⁻ (Thiolate) | N-(3-Cyano-4-(alkylthio)phenyl)acetamide | Nucleophilic Aromatic Substitution |

Sustainable and Green Chemistry Approaches in the Synthesis of this compound and its Analogues

The conventional synthesis of this compound involves the acylation of the corresponding aniline (4-amino-2-chlorobenzonitrile) with reagents like acetic anhydride or acetyl chloride. These methods often require harsh conditions and generate corrosive byproducts. Green chemistry principles aim to develop more environmentally benign alternatives by using safer solvents, reducing waste, and employing catalytic methods. ymerdigital.com

Several green approaches for the N-acetylation of anilines have been developed and could be applied to the synthesis of the title compound:

Catalytic Acylation with Acetic Acid: Instead of the highly reactive and corrosive acetic anhydride, glacial acetic acid can be used as both the acetylating agent and solvent. The reaction can be catalyzed by benign and inexpensive Lewis acids like magnesium sulfate. This approach avoids toxic reagents and simplifies the workup procedure. ijtsrd.comijtsrd.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the acylation of anilines with acetic acid, often without the need for any catalyst or solvent. ymerdigital.com This method reduces reaction times from hours to minutes and minimizes energy consumption and waste generation.

Photochemical Methods: Recent research has demonstrated the feasibility of visible-light-induced acetylation of anilines in aqueous media, using diacetyl as a non-toxic photosensitizer and acetylating reagent. nih.gov Sunlight-driven acetylation using tartaric acid and glacial acetic acid has also been reported as an eco-friendly option. researchgate.net

| Method | Acetylating Agent | Catalyst/Conditions | Key "Green" Advantage |

|---|---|---|---|

| Conventional | Acetic Anhydride / Acetyl Chloride | Acid/Base Catalyst, Heat | N/A |

| Catalytic Acylation | Acetic Acid | Magnesium Sulfate | Avoids toxic reagents. ijtsrd.comijtsrd.com |

| Microwave-Assisted | Acetic Acid | Solvent/Catalyst-free, Microwave | Reduced reaction time and waste. ymerdigital.com |

| Photochemical | Diacetyl / Acetic Acid | Visible Light / Sunlight | Uses renewable energy and aqueous media. nih.govresearchgate.net |

Catalytic Methods Facilitating this compound Synthesis and Derivatization

Catalysis is a cornerstone of modern organic synthesis, offering efficient pathways for both the construction and subsequent functionalization of molecules.

Catalytic Synthesis

As discussed in the context of green chemistry, the synthesis of this compound via acylation of 4-amino-2-chlorobenzonitrile can be effectively catalyzed. Lewis acids such as magnesium sulfate or heterogeneous catalysts like zeolites can facilitate the reaction with acetic acid, providing a more sustainable alternative to traditional stoichiometric reagents. ijtsrd.comresearchgate.net Other metal salts, such as samarium(III) chloride, have also been shown to be effective catalysts for acylation reactions under mild conditions. organic-chemistry.org

Catalytic Derivatization

The presence of the chloro group on the aromatic ring provides a valuable handle for further molecular elaboration through catalytic cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C4 position. nih.gov These methods allow for the introduction of a wide range of functional groups, enabling the synthesis of a diverse library of analogues from a common intermediate.

Key catalytic cross-coupling reactions for derivatization include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, typically yielding a biaryl compound.

Buchwald-Hartwig Amination: Coupling with a primary or secondary amine using a palladium catalyst to form a new C-N bond, replacing the chlorine with a substituted amino group. nih.gov

Stille Coupling: The palladium-catalyzed coupling of the aryl chloride with an organostannane reagent to create a C-C bond. researchgate.net

These reactions are highly versatile and tolerate a wide variety of functional groups, making them ideal for the late-stage diversification of complex molecules.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(0) catalyst + Base (e.g., K₂CO₃) | C(aryl)-C(aryl) |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst + Ligand + Base (e.g., NaOtBu) | C(aryl)-N |

| Heck Coupling | Alkene | Pd catalyst + Base | C(aryl)-C(alkenyl) |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | C(aryl)-C(alkynyl) |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd(0) catalyst | C(aryl)-C |

Advanced Structural Elucidation and Spectroscopic Characterization of N 4 Chloro 3 Cyanophenyl Acetamide

X-ray Crystallography Studies of N-(4-Chloro-3-cyanophenyl)acetamide and its Crystalline Forms

Analysis of Molecular Conformation, Torsion Angles, and Intermolecular Interactions in the Solid State

A crystallographic analysis would reveal the planarity of the phenyl ring and the acetamide (B32628) group. Key torsion angles, such as the one between the phenyl ring and the amide plane, would be determined, indicating the degree of twist in the molecule. Furthermore, the study would elucidate the intermolecular interactions that dictate the crystal packing. These could include hydrogen bonds (e.g., N-H···O interactions between the amide groups of adjacent molecules), dipole-dipole interactions involving the cyano and chloro substituents, and π-π stacking interactions between the aromatic rings.

Polymorphism and Co-crystallization Phenomena of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Research into the polymorphism of this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates) to identify if different crystal packing arrangements are possible. Each polymorph would have unique physical properties. Co-crystallization studies would involve crystallizing this compound with other molecules (co-formers) to create new crystalline structures with potentially altered properties. Currently, there is no published data on the polymorphism or co-crystallization of this specific compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While standard 1D NMR (¹H and ¹³C) provides basic information, advanced 2D NMR techniques are essential for unambiguous structure assignment and conformational analysis.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structure Assignment and Conformational Dynamics

For this compound, a suite of 2D NMR experiments would be necessary for a complete assignment of proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

Without experimental data, a table of expected chemical shifts and correlations cannot be provided.

Solid-State NMR Investigations into this compound

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study polymorphism, as different crystalline forms would give rise to distinct spectra. It can also provide information on the local environment of the carbon and nitrogen atoms within the crystal lattice. No ssNMR studies for this compound have been found in the literature.

Vibrational Spectroscopy (FTIR and Raman) for this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule.

For this compound, characteristic vibrational bands would be expected for the different functional groups. A detailed analysis, often supported by computational modeling, would assign specific vibrational frequencies to particular bond stretching and bending modes.

A hypothetical table of expected vibrational frequencies is presented below, based on typical ranges for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | N-H stretching | 3300 - 3100 |

| Aromatic C-H | C-H stretching | 3100 - 3000 |

| Methyl (CH₃) | C-H stretching | 2960 - 2850 |

| Cyano (C≡N) | C≡N stretching | 2260 - 2220 |

| Amide (C=O) | C=O stretching (Amide I) | 1700 - 1650 |

| Amide (N-H) | N-H bending (Amide II) | 1650 - 1550 |

| Aromatic C=C | C=C stretching | 1600 - 1450 |

| C-Cl | C-Cl stretching | 800 - 600 |

It is important to note that the exact positions of these bands would be influenced by the electronic effects of the substituents and the intermolecular interactions in the solid state. Without experimental spectra, a definitive assignment is not possible.

Comprehensive Band Assignment and Functional Group Analysis

The vibrational spectrum of this compound, analyzed through Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, reveals the characteristic frequencies of its constituent functional groups. Due to the absence of direct experimental spectra for this specific compound in the searched literature, the band assignments presented below are based on established group frequencies for similar aromatic amides, chloro-substituted aromatics, and nitriles.

Key functional groups in this compound include the amide group (-NHCO-), the phenyl ring, the chloro substituent (-Cl), and the cyano group (-C≡N).

Amide Group Vibrations: The amide group gives rise to several characteristic bands, often referred to as Amide I, II, and III bands.

Amide I (C=O stretching): This band, primarily due to the C=O stretching vibration, is expected to appear as a strong absorption in the FT-IR spectrum, typically in the range of 1660-1700 cm⁻¹. Its position can be influenced by the electronic effects of the substituted phenyl ring.

Amide II (N-H bending and C-N stretching): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations. It is typically observed in the FT-IR spectrum between 1510 and 1550 cm⁻¹.

Amide III (C-N stretching and N-H bending): This is a more complex vibration involving C-N stretching, N-H in-plane bending, and other skeletal vibrations, appearing in the 1250–1350 cm⁻¹ region. libretexts.org

N-H Stretching: The N-H stretching vibration of the secondary amide is expected to be found in the region of 3200-3300 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding.

Aromatic Ring and Substituent Vibrations:

C-H Stretching: The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.

C=C Stretching: The C=C stretching vibrations of the phenyl ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region.

Cyano (C≡N) Stretching: The nitrile group has a very characteristic and sharp absorption in a relatively clean region of the spectrum, typically between 2220 and 2240 cm⁻¹. This band is often strong in the Raman spectrum. The vibrational mode of the cyano group is known to be sensitive to the electronic environment. researchgate.net

C-Cl Stretching: The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹, a region often crowded with other fingerprint vibrations. nih.gov

The following table provides a plausible assignment of the major vibrational bands for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) | Functional Group |

| N-H Stretching | ~3250 | ~3250 | Amide |

| Aromatic C-H Stretching | ~3100 | ~3100 | Phenyl Ring |

| Cyano (C≡N) Stretching | ~2230 | ~2230 | Nitrile |

| Amide I (C=O Stretching) | ~1680 | ~1680 | Amide |

| Amide II (N-H Bending & C-N Stretching) | ~1530 | Not typically prominent | Amide |

| Aromatic C=C Stretching | ~1580, ~1490 | ~1580, ~1490 | Phenyl Ring |

| Amide III (C-N Stretching & N-H Bending) | ~1290 | Not typically prominent | Amide |

| C-Cl Stretching | ~750 | ~750 | Chloro-substituent |

Spectroscopic Signatures of Intermolecular Hydrogen Bonding and Molecular Environment

The presence of both a hydrogen bond donor (the N-H group of the amide) and potential hydrogen bond acceptors (the carbonyl oxygen of the amide and the nitrogen of the cyano group) in this compound suggests the likelihood of intermolecular hydrogen bonding in the solid state.

Spectroscopic techniques, particularly FT-IR, are highly sensitive to hydrogen bonding. The formation of intermolecular N-H···O=C or N-H···N≡C hydrogen bonds would lead to a noticeable broadening and a shift to lower frequency (red shift) of the N-H stretching band compared to its position in a dilute, non-polar solvent where it would exist as a "free" N-H group (typically around 3400-3450 cm⁻¹). A broad band observed around 3250 cm⁻¹ would be strong evidence for such interactions. nih.gov

Similarly, the Amide I band (C=O stretch) would also be affected. Hydrogen bonding to the carbonyl oxygen withdraws electron density, weakening the C=O bond and causing a red shift of its stretching frequency. The cyano group's stretching frequency is also sensitive to its environment; hydrogen bonding interactions can cause shifts in its absorption peak. researchgate.net The extent of these shifts can provide qualitative information about the strength of the hydrogen bonding network within the crystal lattice.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern under ionization.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass of the compound can be compared to the experimentally measured mass to confirm its molecular formula.

The molecular formula of this compound is C₈H₆ClN₂O. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would be readily observable in the mass spectrum as two molecular ion peaks separated by two mass units (M⁺ and M+2).

The table below shows the calculated exact masses for the molecular ion of this compound containing the two common isotopes of chlorine.

| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |

| Containing ³⁵Cl | C₈H₆³⁵ClN₂O | 193.0169 |

| Containing ³⁷Cl | C₈H₆³⁷ClN₂O | 195.0140 |

An experimental HRMS measurement yielding a mass very close to 193.0169, along with the corresponding M+2 peak at approximately 195.0140 with the correct isotopic abundance, would provide strong evidence for the elemental composition C₈H₆ClN₂O.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information and allows for the elucidation of fragmentation pathways.

Based on the fragmentation patterns of related N-aryl amides and cyano-substituted aromatic compounds, several key fragmentation pathways can be proposed for this compound. researchgate.net

Proposed Key Fragmentation Pathways:

Loss of Ketene (B1206846): A common fragmentation pathway for acetanilides is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion. This would result in the formation of the 4-chloro-3-cyanoaniline radical cation.

[C₈H₆ClN₂O]⁺˙ → [C₆H₄ClN₂]⁺˙ + CH₂CO

m/z 193/195 → m/z 151/153

Formation of the Acylium Ion: Cleavage of the C-N amide bond can lead to the formation of the acetyl cation (acylium ion).

[C₈H₆ClN₂O]⁺˙ → [CH₃CO]⁺ + [C₆H₄ClN₂]˙

m/z 193/195 → m/z 43

Loss of the Acetyl Radical: Cleavage of the C-N bond with charge retention on the aromatic portion would lead to the loss of an acetyl radical.

[C₈H₆ClN₂O]⁺˙ → [C₆H₄ClN₂]⁺ + CH₃CO˙

m/z 193/195 → m/z 151/153

Fragmentation of the Aromatic Ring: Subsequent fragmentation of the [C₆H₄ClN₂]⁺ ion (m/z 151/153) could involve the loss of HCN (27 Da) or Cl (35/37 Da).

The following table summarizes the plausible product ions and their origins in the MS/MS spectrum of this compound.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |

| 193/195 | 151/153 | CH₂CO (42 Da) | 4-Chloro-3-cyanoaniline radical cation |

| 193/195 | 43 | C₆H₄ClN₂˙ (150/152 Da) | Acetyl cation |

| 151/153 | 124/126 | HCN (27 Da) | Chlorobenzyne radical cation |

| 151/153 | 116 | Cl˙ (35/37 Da) | 3-Cyanophenylaminyl radical |

The systematic analysis of these fragmentation pathways using MS/MS provides a detailed structural fingerprint of this compound, complementing the information obtained from other spectroscopic techniques.

Theoretical and Computational Chemistry Investigations of N 4 Chloro 3 Cyanophenyl Acetamide

Quantum Chemical Calculations of N-(4-Chloro-3-cyanophenyl)acetamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and the prediction of spectroscopic characteristics.

The electronic structure of a molecule is fundamental to its chemical behavior. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Illustrative HOMO-LUMO Energy Data for a Representative Aromatic Amide

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

Note: The values in this table are illustrative and based on typical DFT calculation results for structurally similar molecules. They are not experimental or calculated values for this compound.

A moderate energy gap, as illustrated in the table, would suggest that this compound is a relatively stable molecule, but with the potential to participate in chemical reactions under appropriate conditions.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, due to the presence of lone pairs of electrons. These sites would be the primary targets for electrophiles. Conversely, the hydrogen atom of the amide group and the regions around the chloro substituent would likely exhibit a positive potential, making them susceptible to nucleophilic interactions.

Table 2: Predicted Regions of High and Low Electrostatic Potential in this compound

| Region | Predicted Electrostatic Potential |

| Carbonyl Oxygen | Negative (Electron-rich) |

| Cyano Nitrogen | Negative (Electron-rich) |

| Amide Hydrogen | Positive (Electron-poor) |

| Aromatic Hydrogens | Slightly Positive |

| Chloro-substituted region | Positive |

This detailed charge distribution analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and its interactions with biological macromolecules.

Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding around each nucleus. Comparing the calculated NMR spectra with experimental data helps in the structural elucidation of the molecule. For this compound, specific chemical shifts for the aromatic protons, the methyl protons of the acetamide (B32628) group, and the various carbon atoms can be computed.

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the resulting spectrum shows characteristic peaks for different functional groups. For this compound, key vibrational frequencies would include the N-H stretch of the amide, the C=O stretch of the carbonyl group, the C≡N stretch of the cyano group, and various C-H and C-C stretching and bending modes of the aromatic ring.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. The calculated maximum absorption wavelength (λ_max) can be compared with experimental spectra to understand the electronic transitions, such as π→π* and n→π* transitions, within the molecule.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Similar Aromatic Compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (Aromatic H, ppm) | 7.2-7.8 | 7.1-7.7 |

| ¹³C NMR (Carbonyl C, ppm) | ~168 | ~169 |

| IR (C=O stretch, cm⁻¹) | ~1690 | ~1685 |

| UV-Vis (λ_max, nm) | ~280 | ~278 |

Note: This table provides an illustrative comparison. Actual experimental data for this compound would be required for a direct validation of theoretical predictions.

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.

MD simulations can explore the different conformations that this compound can adopt by simulating the movement of its atoms over a period of time. This is particularly important for understanding the flexibility of the acetamide side chain and its orientation relative to the phenyl ring.

Furthermore, by placing the molecule in a simulated solvent box (e.g., water), MD simulations can reveal how the solvent molecules arrange themselves around the solute and the nature of the solute-solvent interactions. This can provide information on the molecule's solubility and how the solvent might influence its conformational preferences. For instance, polar solvent molecules like water would be expected to form hydrogen bonds with the carbonyl oxygen and the amide hydrogen of this compound.

MD simulations are a powerful tool for studying the interaction of small molecules with biological macromolecules, such as proteins or DNA. If this compound were to be investigated as a potential ligand for a biological target, MD simulations could be used to model its binding to the active site of the macromolecule.

These simulations can predict the binding mode of the molecule, the key amino acid residues involved in the interaction, and the stability of the resulting complex. This information is invaluable in drug discovery and design, as it can help to rationalize the molecule's biological activity and guide the design of more potent and selective analogs. The simulation would track the interactions, such as hydrogen bonds and hydrophobic contacts, between the small molecule and the protein over time, providing a detailed understanding of the binding dynamics.

In Silico Structure-Activity Relationship (SAR) Studies for this compound Analogues

In silico Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery and development, providing a computational framework to predict the biological activity of chemical compounds based on their molecular structures. For analogues of this compound, these studies elucidate the key structural features that govern their therapeutic or biological effects, thereby guiding the synthesis of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.comnih.gov This methodology is instrumental in predicting the activity of novel compounds, optimizing lead structures, and understanding the mechanistic basis of a drug's action. The development of a robust QSAR model involves several key steps, including the selection of a relevant set of compounds, assessment of their biological activity, calculation of molecular descriptors, and the application of statistical methods to build and validate a predictive model. mdpi.com

For analogues related to the this compound scaffold, such as N-(substituted phenyl)-2-chloroacetamides, QSAR analyses have been employed to understand their antimicrobial properties. nih.gov In these studies, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors typically fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, the electron-withdrawing nature of the cyano (CN) and chloro (Cl) groups on the phenyl ring of this compound significantly influences its electronic properties and, consequently, its interaction with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molecular weight, molar volume, and Verloop steric parameters are used to describe the steric bulk, which can be crucial for fitting into a receptor's binding pocket. scienceforecastoa.com

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its connectivity and branching.

A typical QSAR study on a series of related acetamides would involve developing a regression equation that links these descriptors to a measured biological activity, such as the minimum inhibitory concentration (MIC) against a bacterial strain. nih.gov For example, a study on N-(substituted phenyl)-2-chloroacetamides revealed that compounds with high lipophilicity, often conferred by halogen substituents, showed promising activity against Gram-positive bacteria and pathogenic yeasts. nih.gov The predictive models generated from such studies can then be used to estimate the activity of unsynthesized analogues, prioritizing the most promising candidates for synthesis and experimental testing.

Table 1: Key Molecular Descriptors in QSAR Studies

| Descriptor Type | Example Parameter | Significance in Drug Action |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Governs chemical reactivity and the ability to form charge-transfer complexes. |

| Dipole Moment | Influences polar interactions with the target receptor. | |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting binding affinity. scienceforecastoa.com |

| Verloop Steric Parameters | Provides a detailed description of the shape of substituents. scienceforecastoa.com | |

| Hydrophobic | Log P | Measures lipophilicity, which is crucial for membrane permeability and reaching the target site. scienceforecastoa.com |

| Topological | Connectivity Indices | Describe the size, shape, and degree of branching in a molecule. |

Pharmacophore modeling is a cornerstone of rational drug design that focuses on identifying the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule or a real association of functional groups but is an abstract concept that illustrates the common features shared by a set of active molecules and their spatial relationships.

For scaffolds related to this compound, a pharmacophore model would typically be generated by aligning a series of active analogues and extracting the common chemical features responsible for their activity. These features include:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the acetamide carbonyl and the nitrogen atom of the cyano group are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The nitrogen atom of the acetamide group acts as a hydrogen bond donor.

Aromatic Rings (AR): The substituted phenyl ring is a key aromatic feature that can engage in π-π stacking or hydrophobic interactions with the biological target.

Hydrophobic Features (HY): The chloro-substituted phenyl ring contributes a significant hydrophobic character.

Once a pharmacophore model is developed and validated, it serves as a powerful 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. This approach allows for the discovery of new chemical scaffolds that are structurally diverse from the initial set of active compounds.

Furthermore, the principles of rational design are applied to the this compound scaffold itself for lead optimization. By understanding the pharmacophoric requirements, medicinal chemists can make targeted modifications to the structure to enhance potency, improve selectivity, or optimize pharmacokinetic properties. For example, if the model indicates that a hydrogen bond acceptor is crucial in a specific region, analogues could be designed to incorporate stronger acceptors at that position. Conversely, if a part of the molecule is shown to have steric clashes with the putative receptor, modifications can be made to reduce its bulk. This iterative process of design, synthesis, and testing, guided by pharmacophore models, accelerates the development of more effective chemical agents. researchgate.net

Molecular Docking Studies and Binding Affinity Predictions for this compound with Theoretical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is invaluable for understanding the molecular basis of a drug's action and for predicting the binding affinity between a ligand and its target. For this compound and its analogues, molecular docking studies can provide insights into how these compounds might interact with various theoretical biological targets, such as enzymes or receptors implicated in disease.

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, often from crystallographic databases like the Protein Data Bank (PDB). The ligand's structure is then placed into the binding site of the protein, and a scoring function is used to evaluate the "goodness-of-fit" for numerous possible binding poses. This scoring function estimates the binding free energy of the complex, with lower scores generally indicating a more favorable interaction and higher binding affinity.

Docking studies can reveal specific key interactions between the ligand and the amino acid residues in the protein's active site. For a molecule like this compound, these interactions might include:

Hydrogen Bonding: The amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H) and acceptor (the C=O). The cyano group (-C≡N) also serves as a hydrogen bond acceptor. These groups can form crucial hydrogen bonds with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) in the binding pocket.

Hydrophobic Interactions: The chloro-substituted phenyl ring can form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

π-π Stacking: The aromatic phenyl ring can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.

For example, in studies involving similar chloroacetamide or cyano-phenyl structures, docking has been used to predict binding modes with targets like human carbonic anhydrase IX or topoisomerase enzymes. nih.govnih.gov These studies often show the sulfonamide or acetamide moieties forming critical interactions deep within the active site, while the substituted phenyl rings occupy adjacent hydrophobic pockets. nih.gov The binding affinity, often expressed as a docking score or a predicted inhibition constant (Ki), helps to rank different analogues and prioritize them for further investigation.

Table 2: Potential Molecular Interactions of this compound in a Theoretical Binding Site

| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Acetamide (-NHCO) | Hydrogen Bonding (Donor & Acceptor) | Ser, Thr, Asn, Gln, His, Backbone C=O/N-H |

| Cyano (-CN) | Hydrogen Bonding (Acceptor), Dipole-Dipole | Arg, Lys, Asn, Gln |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, Leu, Val, Ile |

| Chloro (-Cl) | Halogen Bonding, Hydrophobic Interactions | Backbone C=O, Ser, Thr, Leu, Met |

Computational Elucidation of Reaction Mechanisms and Transition State Analysis for this compound Transformations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reaction pathway at a quantum mechanical level, researchers can identify intermediates, locate transition states, and calculate the activation energies associated with each step. This detailed understanding is crucial for optimizing reaction conditions, improving yields, and predicting potential side products.

The synthesis of this compound typically involves the acylation of 3-amino-6-chlorobenzonitrile with an acetylating agent, such as acetyl chloride or acetic anhydride. A computational study of this transformation would model the reactants, products, and all intervening species along the reaction coordinate.

The key steps in such a computational analysis include:

Geometry Optimization: The three-dimensional structures of the reactants (3-amino-6-chlorobenzonitrile and the acetylating agent), intermediates, transition states, and the final product are optimized to find their lowest energy conformations.

Transition State (TS) Searching: A transition state is the highest energy point along the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. Sophisticated algorithms are used to locate the exact geometry of the TS. For the acylation reaction, this would be the structure where the bond between the amine nitrogen and the acetyl carbonyl carbon is partially formed, and the bond to the leaving group (e.g., chloride) is partially broken.

Frequency Analysis: This calculation confirms the nature of the stationary points found. Reactants and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

Energy Profile Calculation: By calculating the relative energies of the reactants, transition state(s), and products, an energy profile for the reaction can be constructed. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.

Through this analysis, chemists can gain insights into the feasibility of a proposed reaction mechanism. For example, they can determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. This level of detail allows for the rational design of catalysts that can lower the activation energy of the rate-determining step or for the selection of reaction conditions (e.g., solvent, temperature) that favor the desired reaction pathway over competing side reactions.

Molecular and Biochemical Mechanism Investigations of N 4 Chloro 3 Cyanophenyl Acetamide Excluding Clinical Data

Target Identification and Validation through In Vitro Biochemical Assays

No specific biological targets for N-(4-Chloro-3-cyanophenyl)acetamide have been identified in the public domain. Research that would validate its interaction with specific enzymes or receptors is currently unavailable.

Enzyme Kinetics and Inhibition Studies of this compound

A search for enzyme kinetics and inhibition studies involving this compound yielded no specific results. There are no published reports detailing its inhibitory constants (e.g., Ki, IC50) or its mode of action on any particular enzyme.

Receptor Binding and Ligand Displacement Assays

Information regarding the affinity of this compound for any specific receptors is not present in the available literature. Consequently, data from ligand displacement assays, which would determine its binding potency and selectivity, are also absent.

Protein-Ligand Interaction Analysis of this compound

Detailed analyses of the interactions between this compound and any protein targets have not been reported.

Biophysical Characterization of Binding Events (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

There are no published studies utilizing biophysical methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the binding thermodynamics or kinetics of this compound with any protein.

Elucidation of Specific Amino Acid Residue Interactions and Binding Site Hotspots

Without an identified protein target and structural data from techniques like X-ray crystallography or NMR spectroscopy, the specific amino acid residues that might interact with this compound remain unknown.

Cellular Pathway Modulation by this compound In Vitro

Investigations into how this compound may modulate specific cellular signaling pathways or networks in vitro have not been documented in the scientific literature.

Investigation into Molecular Signaling Cascades in Cultured Cell Lines

UPR1376 has been shown to inhibit FGFR1 phosphorylation in cancer cell lines with FGFR1 amplification. frontiersin.org This inhibition triggers a cascade of downstream effects, most notably the downregulation of the MAPK and AKT/mTOR signaling pathways. frontiersin.org The MAPK pathway, including ERK1/2, is crucial for cell proliferation, and its inhibition can lead to a significant anti-proliferative response. nih.gov Simultaneously, the inhibition of the AKT/mTOR pathway affects tumor cell growth, metabolism, and survival. nih.gov

The chloroacetamide functional group in UPR1376 acts as a "warhead," forming a covalent bond with a cysteine residue in the active site of FGFR1, leading to its irreversible inhibition. nih.gov Given the presence of the chloroacetamide moiety in this compound, it is conceivable that it may also target and inhibit specific kinases or other enzymes through a similar covalent binding mechanism. However, without direct experimental evidence, this remains a hypothesis.

Table 1: Investigated Signaling Pathways for the Related Compound UPR1376

| Signaling Pathway | Key Proteins Investigated | Observed Effect of UPR1376 | Reference |

| FGFR1 Signaling | FGFR1 | Inhibition of phosphorylation | nih.govfrontiersin.org |

| MAPK Pathway | ERK1/2 | Dephosphorylation (inhibition) | nih.gov |

| AKT/mTOR Pathway | AKT, mTOR, p70S6K | Down-regulation | nih.govfrontiersin.org |

Gene Expression and Proteomic Profiling in this compound Treated In Vitro Systems

As of the current date, there are no publicly available studies detailing the gene expression or proteomic profiles of cultured cell lines treated with this compound. Such studies would be invaluable in elucidating the compound's mechanism of action, identifying its molecular targets, and understanding the cellular response to its presence. Shot-gun and targeted proteomic analyses could reveal changes in the global proteome and specific protein families, such as kinases, in response to treatment. nih.gov

Metabolomic and Proteomic Studies of this compound Biotransformation In Vitro

The biotransformation of this compound has not been specifically detailed in the scientific literature. However, based on the metabolism of other acetanilide (B955) derivatives, a general metabolic pathway can be proposed. Drug metabolism typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). fiveable.menih.gov

Phase I Metabolism: Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups on the parent compound. youtube.comyoutube.com For this compound, potential Phase I metabolic reactions could include:

Hydroxylation: The aromatic ring is a likely site for hydroxylation, a common metabolic pathway for acetanilides. nih.gov This could result in the formation of various phenolic metabolites.

N-deacetylation: Cleavage of the acetamide (B32628) group would yield 4-chloro-3-cyanoaniline.

Oxidation of the acetyl group: The methyl group of the acetamide could be oxidized to a hydroxymethyl group, which could be further oxidized to a carboxylic acid.

Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. medbullets.com Potential Phase II metabolites of this compound could include:

Glucuronidation: Hydroxylated metabolites formed in Phase I could be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). youtube.com

Sulfation: Phenolic metabolites could also undergo sulfation by sulfotransferases (SULTs).

Glutathione (B108866) conjugation: The chloro-substituted aromatic ring may be susceptible to conjugation with glutathione (GSH), particularly if reactive intermediates are formed.

The specific enzyme systems responsible for the metabolism of this compound have not been identified. However, based on studies of similar compounds, the following enzyme families are likely involved:

Cytochrome P450 (CYP) Enzymes: The CYP1A, CYP2, and CYP3 families are responsible for the metabolism of a vast number of xenobiotics. nih.gov Specifically, CYP1A2 has been shown to be a major enzyme in the hydroxylation of acetanilide. nih.gov CYP2E1 is another important enzyme in the metabolism of some acetanilides, such as acetaminophen. wikipedia.org It is plausible that one or more of these CYP isoforms are involved in the Phase I metabolism of this compound.

UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These Phase II enzymes would be responsible for the glucuronidation and sulfation of any phenolic metabolites formed during Phase I metabolism. nih.gov

Table 2: Potential Enzyme Systems in the Biotransformation of this compound

| Metabolic Phase | Enzyme Family | Potential Role | Reference |

| Phase I | Cytochrome P450 (CYP) | Hydroxylation, N-deacetylation, Oxidation | nih.govnih.gov |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Glucuronidation of hydroxylated metabolites | nih.govyoutube.com |

| Phase II | Sulfotransferases (SULTs) | Sulfation of hydroxylated metabolites | nih.gov |

Structure-Function Relationship Studies of this compound and its Analogues in Model Biological Systems

There is a lack of published structure-function relationship (SFR) studies specifically investigating this compound and its direct analogues. SFR studies are crucial for understanding how chemical modifications to a lead compound affect its biological activity and for the rational design of more potent and selective molecules. nih.govnih.gov Future research in this area would involve synthesizing a series of analogues with modifications to the phenyl ring substituents (chloro and cyano groups) and the acetamide moiety to probe their influence on the compound's activity in relevant biological assays.

Advanced Analytical Methodologies for N 4 Chloro 3 Cyanophenyl Acetamide Research Excluding Dosage/safety

Chromatographic Separation Techniques for N-(4-Chloro-3-cyanophenyl)acetamide

Chromatography is a cornerstone for the separation and purification of this compound from complex mixtures, including reaction intermediates and degradation products.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. The development and validation of HPLC methods are critical for ensuring reliable and reproducible results. These methods often involve reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Method development typically focuses on optimizing several parameters to achieve adequate separation of the target compound from its impurities. Key parameters include the selection of the stationary phase (e.g., C18 columns), the composition of the mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency), the flow rate, and the column temperature.

Validation of the developed HPLC method is performed according to established guidelines to demonstrate its suitability for the intended purpose. This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Example Parameters for a Validated HPLC Method for this compound Analysis

| Parameter | Condition |

| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (UV) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for assessing its purity and identifying volatile impurities. Due to the compound's relatively low volatility and polar nature, derivatization is often necessary to convert it into a more volatile and thermally stable form suitable for GC analysis.

Common derivatization strategies include silylation, which involves reacting the analyte with a silylating agent to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the compound.

The choice of the GC column is also crucial, with fused silica (B1680970) capillary columns coated with a nonpolar or medium-polarity stationary phase being commonly used. The injector and detector temperatures, as well as the oven temperature program, are optimized to ensure efficient separation and detection.

While this compound itself is not chiral, the synthesis of related chiral compounds or the presence of chiral impurities may necessitate the use of chiral chromatography. This specialized form of chromatography is capable of separating enantiomers, which are stereoisomers that are non-superimposable mirror images of each other.

Chiral separation can be achieved using either chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase in HPLC. The selection of the appropriate chiral selector and chromatographic conditions is critical for achieving baseline separation of the enantiomers. This is essential for determining the enantiomeric purity of a sample, which is a critical quality attribute for many chiral pharmaceutical compounds.

Hyphenated Techniques for Comprehensive Detection and Quantification of this compound

Hyphenated techniques, which combine a separation technique with a detection technique, offer enhanced sensitivity and specificity for the analysis of this compound.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that is invaluable for the trace analysis and impurity profiling of this compound. This method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

In LC-MS/MS analysis, the compound is first separated from other components in the sample by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer, where the molecules are ionized. The precursor ions corresponding to this compound are then selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for the detection and quantification of the compound at very low concentrations.

This technique is particularly useful for identifying and quantifying potential genotoxic impurities and other trace-level contaminants that may be present in the final product.

Table 2: Illustrative LC-MS/MS Parameters for this compound

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Specific fragments for quantification and confirmation |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 100 ms |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of mass spectrometry. For the analysis of this compound, this technique is typically used after a derivatization step to increase the volatility of the analyte.

Following separation on the GC column, the derivatized compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, provides a molecular fingerprint that can be used to confirm the identity of the compound. The abundance of these ions can be used for quantification. GC-MS is particularly effective for the analysis of volatile and semi-volatile organic impurities that may not be amenable to LC-MS analysis.

Electrochemical Methods for this compound Detection

Electrochemical methods offer high sensitivity, rapid analysis, and relatively low-cost instrumentation for the detection of electroactive species. For a molecule such as this compound, its electroactivity would likely stem from the reduction of the cyano group or the oxidation of the amide group under specific conditions.

Potential electrochemical techniques that could be developed for the analysis of this compound include:

Cyclic Voltammetry (CV): This technique could be employed to investigate the redox behavior of this compound at various electrode surfaces (e.g., glassy carbon, boron-doped diamond). The resulting voltammogram would provide information on the oxidation and reduction potentials, which is fundamental for developing quantitative methods.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These more sensitive techniques would be suitable for quantifying low concentrations of the compound. By optimizing parameters such as pulse amplitude and frequency, a linear relationship between the peak current and the concentration of this compound could be established.

Electrochemical Impedance Spectroscopy (EIS): EIS could be used to study the interaction of the compound with a modified electrode surface, which is particularly relevant for the development of electrochemical sensors.

Hypothetical Research Data for Electrochemical Analysis:

| Parameter | Hypothetical Value/Range | Significance |

| Oxidation Potential (vs. Ag/AgCl) | +1.2 to +1.6 V | Indicates the potential at which the amide group may be oxidized. |

| Reduction Potential (vs. Ag/AgCl) | -0.8 to -1.2 V | Indicates the potential at which the cyano group may be reduced. |

| Limit of Detection (LOD) with DPV | 10⁻⁷ to 10⁻⁸ M | Represents the lowest concentration that could be reliably detected. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Spectrophotometric Techniques for this compound Analysis (UV-Vis, Fluorescence)

Spectrophotometric techniques are workhorses in analytical chemistry, relying on the interaction of light with a chemical substance.

UV-Visible (UV-Vis) Spectroscopy:

The aromatic phenyl ring and the cyano and chloro substituents in this compound would result in characteristic absorption of ultraviolet light. A UV-Vis spectrum would likely show absorption maxima corresponding to π-π* transitions of the aromatic system. The position and intensity of these peaks would be influenced by the solvent polarity. Beer-Lambert's law could be applied to quantify the compound in solution by measuring its absorbance at a specific wavelength.

Fluorescence Spectroscopy:

For a compound to be fluorescent, it must absorb light and then re-emit it at a longer wavelength. While not all aromatic compounds are highly fluorescent, the presence of the rigid aromatic structure in this compound suggests that it may exhibit some native fluorescence or could be derivatized to produce a fluorescent product. If fluorescent, this technique would offer higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy.

Hypothetical Spectrophotometric Data:

| Technique | Parameter | Hypothetical Value | Solvent |

| UV-Vis | λmax (Absorption Maximum) | ~250 - 270 nm | Methanol or Acetonitrile |

| Fluorescence | λex (Excitation Wavelength) | ~270 nm | Not Applicable |

| Fluorescence | λem (Emission Wavelength) | ~340 nm | Not Applicable |

Note: This data is illustrative and based on the spectral properties of similar aromatic amides. Specific experimental data for this compound is not available in the reviewed literature.

Advanced Sample Preparation Strategies for Analytical Assessment in Complex Non-Clinical Matrices

The accurate analysis of a target compound in complex non-clinical matrices, such as environmental samples or in-vitro experimental media, necessitates effective sample preparation to remove interfering substances.

Solid-Phase Extraction (SPE):

SPE is a highly effective and widely used technique for the purification and concentration of analytes from complex mixtures. For this compound, which is a moderately polar compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would likely be suitable. The general steps would involve:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water or an aqueous buffer to activate the sorbent.

Loading: The sample, dissolved in an appropriate solvent, is passed through the cartridge. The compound of interest would be retained on the sorbent.

Washing: The cartridge is washed with a weak solvent mixture to remove polar impurities while the analyte remains bound.

Elution: A stronger organic solvent is used to elute the retained this compound from the sorbent.

The choice of solvents and sorbent would need to be optimized to achieve high recovery and purity.

Liquid-Liquid Extraction (LLE):